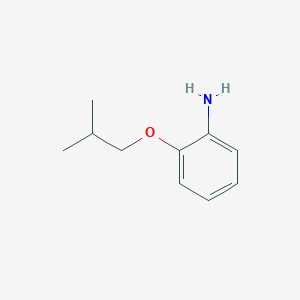
2-(2-Methylpropoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Methylpropoxy)aniline and related compounds typically involves the reaction of anilines with alcohols or alkylating agents. For example, the ruthenium-catalysed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols demonstrates the versatility of anilines in cyclocondensation reactions, producing water and dihydrogen as byproducts (Turský et al., 2010). Similarly, the complexation of 2-(methylthio)aniline with palladium(II) illustrates the reactivity of substituted anilines in catalyzing C-C coupling reactions (Rao et al., 2014).
Molecular Structure Analysis
Studies on molecular structure, such as spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigations, reveal detailed insights into the electronic and geometric configurations of aniline derivatives. For instance, the crystal structure analysis of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides comprehensive information on its molecular geometry, optimized using various computational methods (Ceylan et al., 2016).
Chemical Reactions and Properties
Aniline derivatives participate in a wide range of chemical reactions, showcasing their versatile chemical properties. For example, the synthesis of photoreceptor-grade anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid demonstrates the ability of aniline compounds to undergo condensation reactions to form high-purity anilides useful in the production of azo pigments (Law et al., 1993).
Physical Properties Analysis
The physical properties of 2-(2-Methylpropoxy)aniline derivatives, such as solubility, morphology, and electrical conductivity, are crucial for their applications in materials science. For example, the study on copolymers of 2-[(2E)-1-methyl-2-buten-1-yl]aniline and aniline reveals significant improvements in solubility and changes in morphology with the introduction of substituted aniline into the polymer chain (Andriianova et al., 2019).
Chemical Properties Analysis
The chemical properties of aniline derivatives, including reactivity, catalytic efficiency, and selectivity in various reactions, are essential for their utility in chemical synthesis and industrial applications. Methylation reactions, for example, have been extensively studied to understand the alkylation mechanisms and product selectivity of aniline compounds (Shaikh et al., 1998).
Scientific Research Applications
1. Methylation of Anilines with Methanol
- Summary of Application: Anilines can be effectively methylated with methanol using cyclometalated ruthenium complexes. This process is known as a hydrogen autotransfer procedure .
- Methods of Application: The procedure proceeds under mild conditions (60 °C) in a practical manner with NaOH as a base . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes: This method allows for the selective production of N-methylanilines .
2. Synthesis of Anilines
- Summary of Application: Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .
- Methods of Application: Anilines are synthesized through a process known as the nitration–reduction pathway . This method involves replacing a carbon–hydrogen (C–H) bond with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
- Results or Outcomes: Aniline compounds are precursors for one of the two monomers needed to produce polyurethane materials, which in turn are used to make everything from stretchy fabrics and compressible foams to the wheels of skateboards and rollercoasters .
3. Proteomics Research
- Summary of Application: “2-(2-Methylpropoxy)aniline” is used as a biochemical for proteomics research .
4. Use in Industrial Synthesis
- Summary of Application: Anilines, including “2-(2-Methylpropoxy)aniline”, can be used in industrial synthesis processes. They are particularly useful in the methylation of amines, which is a common transformation in organic synthesis .
- Methods of Application: The methylation of anilines with methanol is typically achieved at elevated temperatures in the presence of a ruthenium catalyst . This process is known as a hydrogen autotransfer reaction .
- Results or Outcomes: This method allows for the selective production of N-methylanilines, which are important compounds in various industries .
Future Directions
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific resources or perform further research.
properties
IUPAC Name |
2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXNNKOFAIRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545950 | |
| Record name | 2-(2-Methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropoxy)aniline | |
CAS RN |
104065-95-4 | |
| Record name | 2-(2-Methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



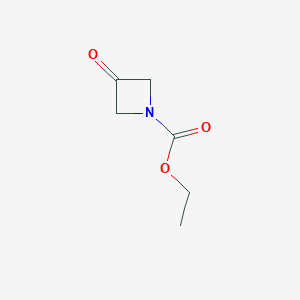
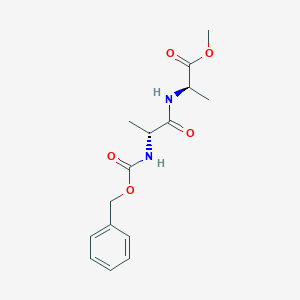
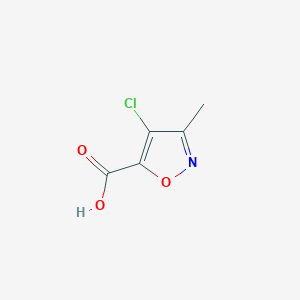
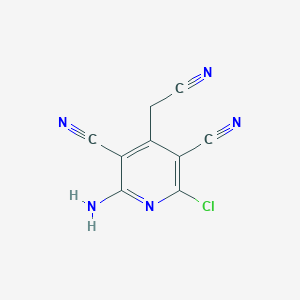
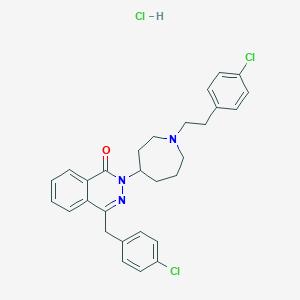
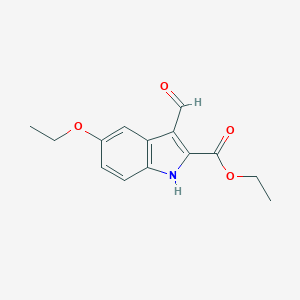
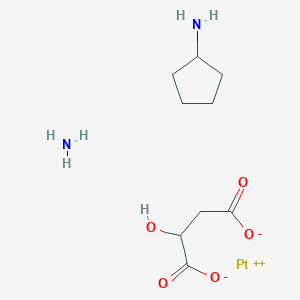
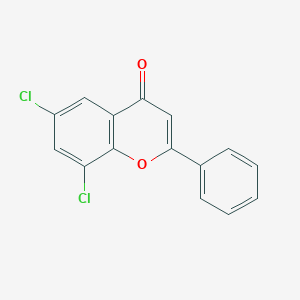
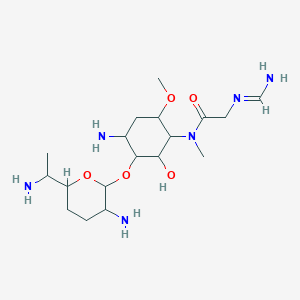
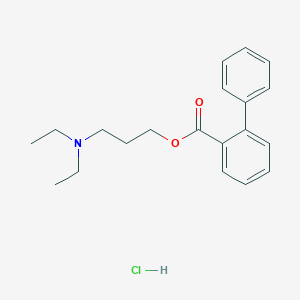
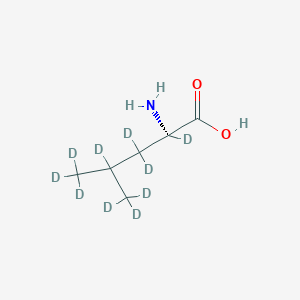
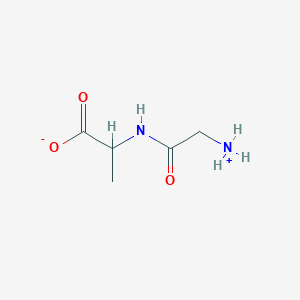
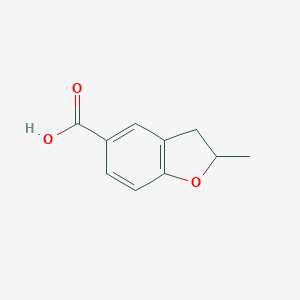
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)